2,4,6-Trichloro-5-phenylpyrimidine
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Overview
Description
2,4,6-Trichloro-5-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of three chlorine atoms and a phenyl group attached to the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-phenylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst, followed by further chlorination with phosphorus pentachloride (PCl5) or reactants forming PCl5, such as phosphorus trichloride (PCl3) and chlorine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 2,4,6-triamino-5-phenylpyrimidine, while substitution with a thiol can produce 2,4,6-trithiophenyl-5-phenylpyrimidine.
Scientific Research Applications
2,4,6-Trichloro-5-phenylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the phenyl group.
2,4,6-Trichloro-5-methylpyrimidine: Similar but has a methyl group instead of a phenyl group.
2,4,6-Trichloro-5-ethylpyrimidine: Similar but has an ethyl group instead of a phenyl group.
Uniqueness
2,4,6-Trichloro-5-phenylpyrimidine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it potentially more effective in certain applications compared to its analogs.
Properties
CAS No. |
1780-39-8 |
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Molecular Formula |
C10H5Cl3N2 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,4,6-trichloro-5-phenylpyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H |
InChI Key |
YMCHZJBZJNKSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
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